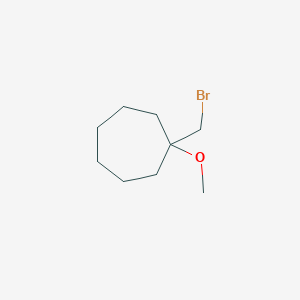
1-(Bromomethyl)-1-methoxycycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-methoxycycloheptane: is an organic compound characterized by a seven-membered cycloheptane ring with a bromomethyl group and a methoxy group attached to the same carbon atom. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1-(Bromomethyl)-1-methoxycycloheptane can be synthesized through the bromination of 1-methoxycycloheptane. The process typically involves the use of bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
1-(Bromomethyl)-1-methoxycycloheptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under mild to moderate conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as ketones or aldehydes are formed.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-methoxycycloheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of cyclic compounds with potential biological activity.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Chemical Biology: The compound is employed in the study of biochemical pathways and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-methoxycycloheptane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in various chemical transformations, influencing the overall reactivity of the compound.
Molecular Targets and Pathways:
In biological systems, the compound may interact with enzymes and proteins, leading to modifications in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Chloromethyl)-1-methoxycycloheptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-methoxycyclohexane: Similar structure but with a six-membered cyclohexane ring instead of a seven-membered cycloheptane ring.
1-(Bromomethyl)-1-methoxycyclooctane: Similar structure but with an eight-membered cyclooctane ring instead of a seven-membered cycloheptane ring.
Uniqueness:
1-(Bromomethyl)-1-methoxycycloheptane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered counterparts. The presence of both bromomethyl and methoxy groups on the same carbon atom also contributes to its unique reactivity profile.
Propiedades
Fórmula molecular |
C9H17BrO |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-methoxycycloheptane |
InChI |
InChI=1S/C9H17BrO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8H2,1H3 |
Clave InChI |
PJHVBHMINUKBBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Aminomethyl)cyclopentyl]methanesulfonamide](/img/structure/B13190802.png)

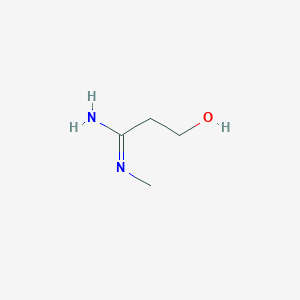
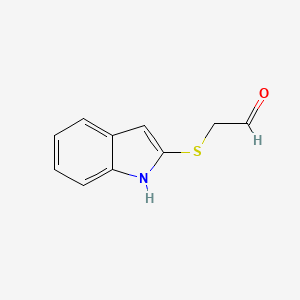
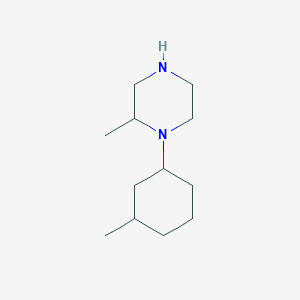
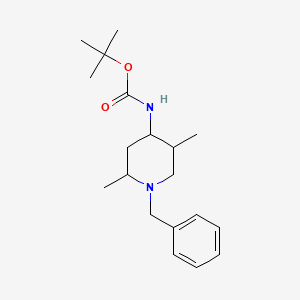
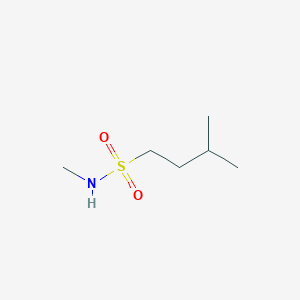


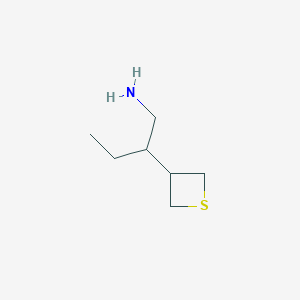
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)
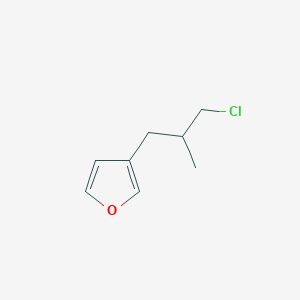
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)
